molecular formula C44H28FeN4 B1198665 Iron, [5,10,15,20-tetraphenylporphinato(2-)]-

Iron, [5,10,15,20-tetraphenylporphinato(2-)]-

Cat. No. B1198665
M. Wt: 668.6 g/mol
InChI Key: ZWYCMWUUWAFXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iron tetraphenylporphyrin is an organic molecular entity.

Scientific Research Applications

Phase Transition Properties

A study on (nitrosyl)(tetraphenylporphinato)iron(II), [Fe(TPP)(NO)], revealed its crystalline phase transition from tetragonal to triclinic systems as temperature decreases. This transition, occurring around 250 K, allows for the observation of subtle molecular geometry features due to increased ordering, with implications for materials science and understanding molecular interactions at low temperatures (Silvernail et al., 2009).

Reactivity with Nucleophiles

Iron(III) hydroxyisoporphyrin's reaction with various nucleophiles was investigated to understand iron isoporphyrins' reactivity. The study found that alcohols and alkyl amines could form ring-opened bilin iron complexes, while heterocyclic N-nucleophiles lead to benzoyl bilinone iron complexes. These insights could aid in developing novel catalytic processes or synthetic pathways (Bhuyan, 2016).

Corrosion Inhibition

Research into 5,10,15,20-tetraphenylporphyrin (TPP) and its derivatives as adlayers on iron surfaces showed they could effectively inhibit iron corrosion in acidic environments. This has potential applications in protecting metal infrastructure and machinery, particularly in industries where corrosion resistance is crucial (Feng et al., 2007).

Anion Binding in Aqueous Solutions

A study demonstrated the high selectivity of a ferric porphyrin complexed with per-O-methylated beta-cyclodextrin towards various anions in aqueous solution. This selectivity and the ability to form stable complexes have implications for sensor development and environmental monitoring, particularly in detecting specific anions in water (Kano et al., 2004).

properties

Product Name

Iron, [5,10,15,20-tetraphenylporphinato(2-)]-

Molecular Formula

C44H28FeN4

Molecular Weight

668.6 g/mol

IUPAC Name

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

ZWYCMWUUWAFXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2]

synonyms

iron tetraphenylporphyrin
tetraphenylporphinatoiron (III)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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